(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN4O5/c1-38-24-9-6-10-25(39-2)26(24)23-16-21(28(35)32-27(29(36)37)17-7-4-3-5-8-17)33-34(23)22-13-14-31-20-15-18(30)11-12-19(20)22/h6,9-17,27H,3-5,7-8H2,1-2H3,(H,32,35)(H,36,37)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNTUYAGLGTUKX-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC(C5CCCCC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)N[C@@H](C5CCCCC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chlorination of Quinoline Precursors
The 7-chloro substituent is introduced via electrophilic aromatic substitution. A representative pathway involves:
- Nitration of 4-hydroxyquinoline at position 7 using HNO₃/H₂SO₄.
- Reduction to the amine with H₂/Pd-C.
- Sandmeyer reaction with CuCl to install chlorine.
Reaction Conditions :
- Nitration: 0–5°C, 2 hr (yield: 68%)
- Chlorination: 60°C, 4 hr (yield: 82%)
Construction of the Pyrazole Core
Cyclocondensation Approach
A diketone precursor (1-(2,6-dimethoxyphenyl)propane-1,3-dione) reacts with hydrazine derivatives under acidic conditions:
$$
\text{C}6\text{H}3(\text{OMe})2\text{COCH}2\text{CO} + \text{NH}2\text{NH}2 \xrightarrow{\text{HCl, EtOH}} \text{Pyrazole intermediate}
$$
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 6 hr |
| Yield | 75% |
Functionalization at Position 3
The carboxylic acid group is introduced via oxidation of a methyl substituent using KMnO₄ in alkaline conditions:
$$
\text{Pyrazole-CH}3 \xrightarrow{\text{KMnO}4, \text{NaOH}} \text{Pyrazole-COOH}
$$
Synthesis of (2S)-2-Amino-2-cyclohexylacetic Acid
Asymmetric Hydrogenation
A ketone precursor undergoes catalytic hydrogenation with a chiral Ru catalyst:
$$
\text{2-Oxo-2-cyclohexylacetic acid} \xrightarrow{\text{Ru-BINAP, H}_2} (2S)\text{-2-Amino-2-cyclohexylacetic acid}
$$
Enantiomeric Excess : 98% ee (reported in analogous syntheses).
Coupling and Amide Bond Formation
Activation of Pyrazole-3-carboxylic Acid
The carboxylic acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate):
$$
\text{Pyrazole-COOH} + \text{HBTU} \rightarrow \text{Pyrazole-CO-OBt}
$$
Amidation with (2S)-Amino Acid
The activated ester reacts with the amino acid in dichloromethane with triethylamine:
$$
\text{Pyrazole-CO-OBt} + \text{H}2\text{N-C(CH}2\text{C}6\text{H}{11}\text{)-COOH} \xrightarrow{\text{Et}_3\text{N}} \text{Target Amide}
$$
Yield : 86% (similar to procedures in).
Purification and Characterization
Chromatographic Methods
- Normal-phase silica chromatography : Eluent gradient from hexane/EtOAc (4:1) to pure EtOAc.
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 8.71 (d, J=8.0 Hz, quinoline-H), 7.63 (d, J=8.2 Hz, tosyl-H), 4.88 (s, CH₂).
- HRMS : m/z 549.1826 [M+H]⁺ (calculated: 549.1827).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclocondensation | 75 | 95 | 120 |
| Dipolar Cycloaddition | 68 | 92 | 145 |
| Asymmetric Synthesis | 82 | 98 | 180 |
Challenges and Optimization
Analyse Chemischer Reaktionen
SR48527 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Chinolinring oder andere funktionelle Gruppen zu modifizieren.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
SR48527 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Rezeptor-Ligand-Wechselwirkungen und die Auswirkungen struktureller Modifikationen auf die Rezeptorbindung zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle von Neurotensinrezeptoren in verschiedenen biologischen Prozessen zu untersuchen, darunter Neurotransmission und Zellsignalisierung.
Industrie: Die Verbindung wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Neurotensinrezeptoren abzielen.
5. Wirkmechanismus
SR48527 entfaltet seine Wirkung, indem es selektiv an den Neurotensinrezeptor 1 (NTS1) bindet und diesen antagonisiert. Diese Wechselwirkung hemmt die Fähigkeit des Rezeptors, an seinen natürlichen Liganden, Neurotensin, zu binden, wodurch die nachgeschalteten Signalwege moduliert werden. Die Hemmung von NTS1 beeinflusst verschiedene zelluläre Prozesse, darunter die Kalziumsignalisierung und die Neurotransmitterfreisetzung .
Wirkmechanismus
SR48527 exerts its effects by selectively binding to and antagonizing the neurotensin receptor 1 (NTS1). This interaction inhibits the receptor’s ability to bind to its natural ligand, neurotensin, thereby modulating downstream signaling pathways. The inhibition of NTS1 affects various cellular processes, including calcium signaling and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
However, the dimethoxyphenyl and pyrazole groups may redirect its mechanism toward kinase or protease inhibition, as seen in pyrazole-pyrimidine hybrids .
Metabolic Stability : Compared to simpler pyrazole-carboxamides (e.g., 182.23 MW in ), the target compound’s higher molecular weight and bulky substituents may reduce metabolic clearance but could compromise oral bioavailability.
Synergistic Effects: The combination of quinoline (aromatic, planar) and cyclohexyl (non-planar, lipophilic) groups may enhance target selectivity, similar to pyran-pyrazole hybrids in , which leverage spatial diversity for enzyme inhibition.
Biologische Aktivität
(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid is a complex compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which combines elements of pyrazole and quinoline, both known for their diverse pharmacological properties.
Chemical Structure
The compound can be represented as follows:
This structure includes a cyclohexyl acetic acid moiety linked to a pyrazole derivative with a chloroquinoline substituent. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research shows that it can induce apoptosis in various cancer cell lines, suggesting it may act through multiple pathways including the modulation of apoptotic proteins and cell cycle regulators .
Antimicrobial Activity
The antimicrobial efficacy of compounds containing quinoline and pyrazole moieties has been well documented. The specific compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has shown promise in reducing inflammatory markers in vitro, indicating potential as an anti-inflammatory agent . Its ability to inhibit the production of pro-inflammatory cytokines suggests it could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.
- Animal Models : In vivo studies using mouse models of inflammation showed that administration of the compound led to a marked decrease in paw edema, highlighting its potential as an anti-inflammatory treatment.
- Microbial Inhibition : A series of tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, showcasing its potency as an antimicrobial agent.
Data Summary Table
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm stereochemistry and functional groups. For complex spectra, employ 2D techniques like COSY, HSQC, or NOESY to resolve overlapping signals.
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and column type (C18 reverse-phase) to assess purity. Purity thresholds ≥98% are typical for research-grade material .
- Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF can validate molecular weight and detect fragmentation patterns.
Q. How can researchers optimize the synthetic route for this compound?
Methodological Answer:
- Stepwise Coupling: Prioritize sequential reactions for the quinoline, pyrazole, and cyclohexylacetic acid moieties to minimize side products.
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh)) for cross-coupling reactions, adjusting ligand ratios to enhance yield .
- Purification: Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate the final product .
Q. What safety protocols should be followed during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow GHS guidelines for organic solvents and chlorinated intermediates .
Advanced Research Questions
Q. How can stereochemical integrity at the (2S)-cyclohexylacetic acid moiety be ensured during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Incorporate (S)-proline or Evans’ oxazolidinones to control stereochemistry during carboxylate formation.
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation .
- Kinetic Resolution: Optimize reaction temperature and solvent polarity to favor the (2S)-configuration via selective crystallization .
Q. What strategies resolve contradictions in bioactivity data across assays?
Methodological Answer:
- Orthogonal Assays: Combine enzyme inhibition studies (e.g., fluorescence polarization) with cell-based assays (e.g., luciferase reporters) to validate target engagement .
- Metabolite Profiling: Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .
- Structural Dynamics: Apply molecular dynamics simulations to assess conformational changes in target proteins under varying pH or ionic conditions .
Q. How can mechanistic studies elucidate interactions with biological targets?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with its target protein (e.g., kinase domains) to resolve binding modes. Use synchrotron radiation for high-resolution data .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔG, ΔH) to distinguish between enthalpic and entropic driving forces.
- Mutagenesis: Generate point mutations (e.g., Ala-scanning) in the target’s active site to identify critical residues for binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
